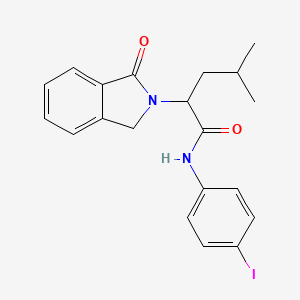

N-(4-iodophényl)-4-méthyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide is a useful research compound. Its molecular formula is C20H21IN2O2 and its molecular weight is 448.304. The purity is usually 95%.

BenchChem offers high-quality N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du Cancer et Immunomodulation

- Le lénalidomide agit comme un ligand pour la ligase ubiquitine E3 céréblon, conduisant à la dégradation des facteurs de transcription Ikaros IKZF1 et IKZF3. Ces facteurs jouent un rôle crucial dans la régulation immunitaire et l'hématopoïèse .

Traitement du Syndrome Myélodysplasique (SMD)

- Plus précisément, N-(4-iodophényl)-4-méthyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide a montré son efficacité dans le traitement du syndrome myélodysplasique associé à la délétion 5q (SMD del(5q)) .

Chimie Synthétique et Chimie Médicinale

En résumé, le this compound est prometteur dans divers domaines, allant de la thérapie anticancéreuse à la biologie chimique. Sa structure unique et ses activités biologiques continuent d'inspirer la recherche et l'innovation.

Sigma-Aldrich. Lénidomide. Lien

Mécanisme D'action

Target of Action

The primary target of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide: acts as a ligand for cereblon, binding to it and inducing the enzyme to degrade specific proteins . In particular, it triggers the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Biochemical Pathways

By inducing the degradation of IKZF1 and IKZF3, N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide affects various biochemical pathways. These transcription factors are involved in the regulation of many genes, so their degradation can have wide-ranging effects on cellular function .

Result of Action

The molecular and cellular effects of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide ’s action are complex and depend on the specific cellular context. By degrading IKZF1 and IKZF3, it can affect a wide range of cellular processes, potentially leading to changes in cell growth, differentiation, and survival .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide are largely determined by its molecular structure and the nature of its interactions with various biomolecules .

Cellular Effects

N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is complex and involves a number of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide within cells and tissues is a complex process that involves interactions with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide, also known by its CAS number 477889-82-0, is a synthetic organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C20H21I N2O2 |

| Molecular Weight | 448.3 g/mol |

| Boiling Point | 599.2 ± 50.0 °C (Predicted) |

| Density | 1.539 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.93 ± 0.70 (Predicted) |

Structural Characteristics

The compound features a unique structure with an iodophenyl group and a pentanamide chain attached to an isoindole moiety, which may contribute to its biological activity.

The biological activity of N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide is primarily attributed to its interaction with various molecular targets within biological systems.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It could interact with receptors, altering signal transduction pathways that regulate various physiological responses.

- Antioxidant Activity : The presence of the isoindole structure may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: In Vitro Studies

A study demonstrated that derivatives of isoindoles showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways through caspase activation and mitochondrial dysfunction.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research has shown that certain isoindole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Assays

In laboratory tests, N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide.

| Compound Name | Biological Activity |

|---|---|

| 2-(1,3-dioxoisoindol-2-yl)-N-(4-chlorophenyl)-3-methylbutanamide | Moderate anticancer effects |

| N-(4-bromophenyl)-4-methyl-2-(3-oxoisoindole) | Antimicrobial properties |

Propriétés

IUPAC Name |

N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21IN2O2/c1-13(2)11-18(19(24)22-16-9-7-15(21)8-10-16)23-12-14-5-3-4-6-17(14)20(23)25/h3-10,13,18H,11-12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDRRDIBASFQBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)I)N2CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.